molecular formula C14H8F4O3 B1459397 2-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid CAS No. 1261449-75-5

2-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid

Cat. No.: B1459397
CAS No.: 1261449-75-5
M. Wt: 300.2 g/mol
InChI Key: RICJCJDCKJHCHA-UHFFFAOYSA-N
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Description

2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid is a fluorinated aromatic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of both fluoro and trifluoromethoxy groups on the biphenyl structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which forms the biphenyl core by coupling a boronic acid with an aryl halide in the presence of a palladium catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.

    Coupling Reactions: The biphenyl structure can be further modified through coupling reactions such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to form the biphenyl core.

    Nucleophiles: Employed in substitution reactions to introduce new functional groups.

    Oxidizing and Reducing Agents: Utilized to modify the carboxylic acid group.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to target proteins, influencing their activity. This can lead to various biological effects, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the biphenyl structure.

    2-Fluoro-4-(trifluoromethyl)benzoic acid: Similar fluorinated aromatic compound with different substitution patterns.

Uniqueness

2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid is unique due to the combination of fluoro and trifluoromethoxy groups on a biphenyl scaffold. This imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-3-[4-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-12-10(2-1-3-11(12)13(19)20)8-4-6-9(7-5-8)21-14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICJCJDCKJHCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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